molecular formula C14H17BrN2O2 B5468464 1-acetyl-N-(2-bromophenyl)piperidine-4-carboxamide

1-acetyl-N-(2-bromophenyl)piperidine-4-carboxamide

Cat. No.: B5468464
M. Wt: 325.20 g/mol
InChI Key: VTKWVDXIUCWREB-UHFFFAOYSA-N
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Description

1-acetyl-N-(2-bromophenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 1-acetyl-N-(2-bromophenyl)piperidine-4-carboxamide typically involves the reaction of 2-bromobenzylamine with piperidine-4-carboxylic acid, followed by acetylation. The reaction conditions often include the use of organic solvents such as ethanol and catalysts like sodium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-acetyl-N-(2-bromophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or sodium methoxide.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-acetyl-N-(2-bromophenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2-bromophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-acetyl-N-(2-bromophenyl)piperidine-4-carboxamide can be compared with other piperidine derivatives such as:

    1-acetyl-N-(2-chlorophenyl)piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    1-acetyl-N-(2-fluorophenyl)piperidine-4-carboxamide: Similar structure but with a fluorine atom instead of bromine.

    1-acetyl-N-(2-methylphenyl)piperidine-4-carboxamide: Similar structure but with a methyl group instead of bromine.

These compounds share similar chemical properties but may exhibit different biological activities due to the presence of different substituents on the phenyl ring.

Properties

IUPAC Name

1-acetyl-N-(2-bromophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-10(18)17-8-6-11(7-9-17)14(19)16-13-5-3-2-4-12(13)15/h2-5,11H,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKWVDXIUCWREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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